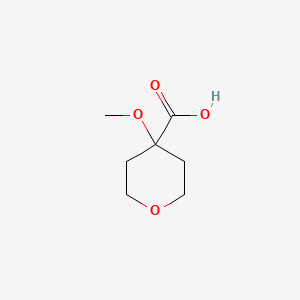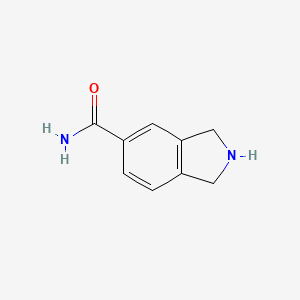![molecular formula C22H23F2N B590567 (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine CAS No. 1025064-41-8](/img/no-structure.png)
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine, also known as N-(3-difluoromethylphenyl)-α-methylnaphthalene-1-methanamine, is a synthetic organic compound used in a variety of scientific research applications. It is a fluorinated analog of naphthalene, and has been found to possess unique biochemical and physiological properties.
Scientific Research Applications
1. Antidepressant Drug Properties
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine has been studied for its potential as an antidepressant drug. Research indicates that it inhibits the uptake of serotonin, norepinephrine, and dopamine in cortical and striatal synaptosomes, suggesting a pharmacological profile suitable for treating depression. It also shows weak affinity for muscarinic, histamine-1, adrenergic, dopamine, and serotonin receptors, highlighting its selectivity in enhancing serotonergic and noradrenergic neurotransmission (Wong et al., 1988).
2. Metabolism and Pharmacokinetics
The compound has been a subject of pharmacokinetic studies, indicating its low clearance, moderate volume of distribution, and terminal half-life ranging from 3.6 to 5.2 hours in rats. The oral bioavailability of the compound ranges from 55% to 60%. Such studies are crucial in understanding the behavior of the drug in the body, which is essential for determining appropriate dosing and delivery mechanisms (Wu et al., 2006).
3. Antifungal Activity
Another application of derivatives of this compound is in antifungal treatments. For instance, butenafine hydrochloride, a related compound, has shown excellent efficacy against dermatophytosis in guinea pigs. This suggests a potential avenue for developing new antifungal medications based on modifying the structure of (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine (Arika et al., 1990).
4. Potential Therapeutic Applications
The derivative of this compound, S-1, has been explored as a potential therapeutic agent for benign hyperplasia, showcasing the versatility of the compound in addressing different medical conditions. The compound's pharmacokinetic properties, like rapid absorption, slow clearance, and extensive metabolism, are crucial in its therapeutic applications (Wu et al., 2006).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine involves the synthesis of the intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "α-methyl-1-naphthalenemethanamine", "3-(Difluoromethyl)benzaldehyde", "3-bromopropylamine hydrobromide", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 3-(Difluoromethyl)benzylamine by reductive amination of 3-(Difluoromethyl)benzaldehyde with α-methyl-1-naphthalenemethanamine using NaBH4 as the reducing agent in methanol.", "Step 2: Synthesis of 3-bromopropylamine by reacting 3-bromopropylamine hydrobromide with sodium hydride in tetrahydrofuran.", "Step 3: Synthesis of 3-[3-(Difluoromethyl)phenyl]propylamine by reacting 3-(Difluoromethyl)benzylamine with 3-bromopropylamine in the presence of sodium hydride in tetrahydrofuran.", "Step 4: Synthesis of (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine by coupling 3-[3-(Difluoromethyl)phenyl]propylamine with α-methyl-1-naphthalenemethanamine in the presence of hydrochloric acid and sodium hydroxide in ethyl acetate." ] } | |
CAS RN |
1025064-41-8 |
Molecular Formula |
C22H23F2N |
Molecular Weight |
339.43 |
IUPAC Name |
3-[3-(difluoromethyl)phenyl]-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
InChI |
InChI=1S/C22H23F2N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)25-14-6-8-17-7-4-11-19(15-17)22(23)24/h2-5,7,9-13,15-16,22,25H,6,8,14H2,1H3/t16-/m1/s1 |
InChI Key |
SVXVVNVAXVGJCF-MRXNPFEDSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



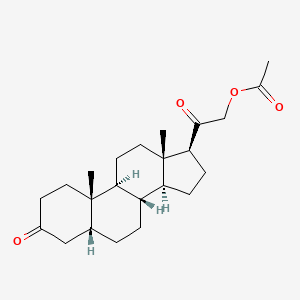

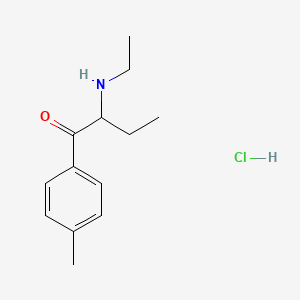
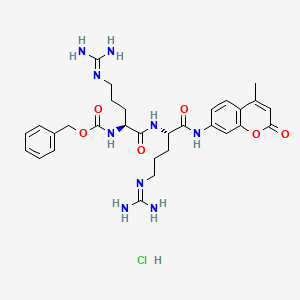
![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)

